Benzenesulfonic acid sesquihydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5928-72-3 |
|---|---|
Molecular Formula |
C12H18O9S2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
benzenesulfonic acid;trihydrate |
InChI |
InChI=1S/2C6H6O3S.3H2O/c2*7-10(8,9)6-4-2-1-3-5-6;;;/h2*1-5H,(H,7,8,9);3*1H2 |
InChI Key |
HYSWQRQDKRNNIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)O.O.O.O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations
Electrophilic Aromatic Sulfonation of Benzene (B151609)
The most common method for synthesizing benzenesulfonic acid is through the electrophilic aromatic substitution reaction of benzene. unacademy.comwikipedia.org This process involves the introduction of a sulfonic acid group (-SO₃H) onto the benzene ring.
Mechanistic Pathways Involving Sulfur Trioxide and Sulfuric Acid Electrophiles
The sulfonation of benzene is typically achieved by reacting it with fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. chemistrysteps.comchemguide.co.uk The actual electrophile in this reaction can be either neutral sulfur trioxide (SO₃) or the protonated form, +SO₃H. chemistrysteps.comjove.com
The formation of the electrophile depends on the reaction conditions. In concentrated sulfuric acid, SO₃ is generated through a slight dissociation of the acid itself. chemguide.co.uk Fuming sulfuric acid, being a much richer source of SO₃, accelerates the reaction. chemguide.co.uk The sulfur atom in SO₃ is highly electrophilic due to the strong electron-withdrawing effect of the three oxygen atoms. libretexts.org
The mechanism proceeds in two main stages:
Attack of the electrophile: The π-electron system of the benzene ring attacks the electrophilic sulfur atom of SO₃ or +SO₃H. This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. jove.comnumberanalytics.com
Deprotonation: A base, typically HSO₄⁻ present in the reaction mixture, removes a proton from the carbocation intermediate, restoring the aromaticity of the ring and forming benzenesulfonic acid. masterorganicchemistry.com
Alternatively, a protonated sulfur trioxide ion, formed from the interaction of SO₃ and sulfuric acid, can act as the electrophile. jove.commasterorganicchemistry.com The benzene ring attacks this ion, forming the arenium ion, which is then deprotonated to yield the final product. jove.com
Influence of Reaction Conditions on Product Distribution and Selectivity
The conditions under which sulfonation is carried out significantly impact the reaction's outcome. Key factors include:
Temperature: Higher temperatures generally increase the rate of sulfonation. However, they can also promote the formation of byproducts, such as diphenyl sulfone. numberanalytics.comchemicalbook.com For instance, heating benzene under reflux with concentrated sulfuric acid for several hours is one method, while warming it at 40°C with fuming sulfuric acid for a shorter duration is another. chemguide.co.uk
Concentration of Sulfonating Agent: The concentration of sulfur trioxide is a critical factor. Using concentrated sulfuric acid or, more effectively, fuming sulfuric acid (oleum), which has a higher SO₃ content, drives the reaction towards the formation of benzenesulfonic acid. numberanalytics.comglasp.co The mole ratio of sulfur trioxide to benzene is also carefully controlled to optimize the yield and minimize side reactions. google.com
Presence of Additives: Additives can be used to suppress the formation of unwanted byproducts. For example, acetic anhydride (B1165640) has been used to inhibit the formation of diphenyl sulfone. prepchem.com Similarly, sodium benzenesulfonate (B1194179) can act as an inhibitor for the same byproduct. google.com
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Concentrated Sulfuric Acid | Benzene, Concentrated H₂SO₄ | Heating under reflux for several hours chemguide.co.uk | Readily available reagents | Slower reaction rate, potential for byproducts numberanalytics.com |
| Fuming Sulfuric Acid (Oleum) | Benzene, Fuming H₂SO₄ (H₂SO₄ + SO₃) | Warming at 40°C for 20-30 minutes chemguide.co.uk | Faster reaction, higher yield numberanalytics.com | More corrosive, potential for over-sulfonation numberanalytics.com |
| Sulfur Trioxide in Benzene | Benzene, Liquid SO₃ | Refluxing at 40°C and reduced pressure prepchem.com | High yield of anhydrous acid prepchem.com | Requires careful control of SO₃ addition prepchem.com |
Reversibility of Sulfonation and Desulfonation Reaction Mechanisms
A unique characteristic of the sulfonation of benzene is its reversibility. chemistrysteps.comlibretexts.org By manipulating the reaction conditions, the sulfonic acid group can be removed from the aromatic ring, a process known as desulfonation.
Desulfonation is typically achieved by heating benzenesulfonic acid with dilute aqueous acid, often in the presence of steam. jove.comglasp.coyoutube.com The mechanism is essentially the reverse of sulfonation. The benzene ring is first protonated, forming the sigma complex. Instead of a proton being removed, the +SO₃H group is expelled, and the aromaticity of the benzene ring is restored. chemistrysteps.com
The reversibility of this reaction is governed by Le Chatelier's principle. High concentrations of the sulfonating agent (concentrated sulfuric acid or oleum) favor the forward reaction (sulfonation). glasp.coyoutube.com Conversely, a high concentration of water, as found in dilute sulfuric acid, drives the equilibrium towards the reverse reaction (desulfonation). youtube.com This reversibility allows the sulfonic acid group to be used as a temporary blocking group in organic synthesis to direct other substituents to specific positions on the aromatic ring. chemistrysteps.comlibretexts.org
Alternative Synthetic Approaches for Benzenesulfonic Acid and its Derivatives
While electrophilic aromatic sulfonation is the most direct route, other methods exist for the synthesis of benzenesulfonic acid and its derivatives, often starting from different sulfur-containing precursors or utilizing different reaction types.
Oxidation-Mediated Synthesis from Sulfur-Containing Precursors
Benzenesulfonic acids can be prepared through the oxidation of other sulfur-containing aromatic compounds. Thiophenols and diaryl disulfides are common precursors. chemicalbook.com Various oxidizing agents can be employed for this transformation, including chlorine solutions, permanganate, and nitric acid. chemicalbook.com For example, thiophenol can be oxidized to benzenesulfonic acid. researchgate.net The oxidation of diphenyl disulfide can also yield benzenesulfonic acid, with the reaction being catalyzed by iodine or hydrogen bromide in the presence of a sulfoxide (B87167) like dimethyl sulfoxide (DMSO) and water. google.com
Sulfite-Based Functionalization of Activated Aromatic Halogen Compounds
Aromatic sulfonic acids can also be synthesized by the reaction of aromatic halogen compounds with sulfites. This method is particularly effective when the halogen substituent is activated by electron-withdrawing groups, such as nitro groups. chemicalbook.com For instance, 1-chloro-2,4-dinitrobenzene (B32670) readily reacts with a sulfite (B76179) to produce 2,4-dinitrobenzenesulfonic acid. chemicalbook.com This nucleophilic aromatic substitution reaction is often catalyzed by copper ions. chemicalbook.com
Another related approach is the diazo reaction, where an aryldiazonium halide is treated with sulfur dioxide in glacial acetic acid in the presence of a copper(I) catalyst. chemicalbook.com
| Method | Starting Material | Reagents | Product |
| Oxidation | Thiophenol researchgate.net | Oxidizing agent (e.g., permanganate) chemicalbook.com | Benzenesulfonic acid |
| Oxidation | Diphenyl disulfide google.com | DMSO, I₂ or HBr, H₂O google.com | Benzenesulfonic acid |
| Sulfite Reaction | Activated Aryl Halide (e.g., 1-chloro-2,4-dinitrobenzene) chemicalbook.com | Sulfite chemicalbook.com | Aryl Sulfonic Acid (e.g., 2,4-dinitrobenzenesulfonic acid) |
| Diazo Reaction | Aryldiazonium Halide chemicalbook.com | SO₂, Glacial Acetic Acid, Cu(I) catalyst chemicalbook.com | Aryl Sulfonic Acid |
Diazonium Salt Conversions to Aromatic Sulfonic Acids
The conversion of aryldiazonium salts to aromatic sulfonic acids represents a significant synthetic pathway, particularly for isomers that are difficult to obtain through direct sulfonation. This method, first noted by L. Landsberg, involves the reaction of aryldiazonium halides with sulfur dioxide in a suitable solvent, typically in the presence of a copper catalyst. chemicalbook.com
The general mechanism proceeds as follows:
Diazotization : An aromatic primary amine, such as aniline (B41778) or its derivatives, is treated with a mixture of sodium nitrite (B80452) and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding aryldiazonium salt. youtube.comquora.com
Sulfonylation : The prepared aryldiazonium salt is then introduced to a solution of sulfur dioxide, often in glacial acetic acid. chemicalbook.com The reaction is catalyzed by copper(I) chloride (CuCl). chemicalbook.com
Reaction Mechanism : The reaction is believed to proceed via a radical mechanism similar to the Sandmeyer reaction. The copper(I) catalyst facilitates the decomposition of the diazonium salt, leading to the loss of nitrogen gas (N₂) and the formation of an aryl radical. This radical then reacts with sulfur dioxide to form an arylsulfonyl radical, which is subsequently oxidized and hydrolyzed to yield the final aromatic sulfonic acid.
This process is industrially valuable for producing specific isomers. For instance, 1,2-benzenedisulfonic acid can be synthesized from orthoanilic acid with a reported yield of 68% using this conversion. chemicalbook.com
Academic Perspectives on Industrial Production Processes: Efficiency and Byproduct Formation Mitigation
The primary industrial method for producing benzenesulfonic acid is the direct sulfonation of benzene. chemicalbook.comkhanacademy.org While seemingly straightforward, the process is governed by a reversible equilibrium and is often plagued by the formation of byproducts, most notably diphenyl sulfone. chemicalbook.comchemcess.com Academic and industrial research has focused on optimizing this process to enhance efficiency and minimize impurities.
Efficiency and Equilibrium:
The sulfonation of benzene with sulfuric acid is an equilibrium reaction: C₆H₆ + H₂SO₄ ⇌ C₆H₅SO₃H + H₂O chemicalbook.com
To drive the reaction towards the product side and improve yield, several strategies are employed. A key challenge is that the reaction equilibrium is reached at a sulfuric acid concentration of 74-78%, leaving a substantial amount of unreacted acid in the mixture. chemcess.com Industrial solutions include:
Using Stronger Sulfonating Agents : Employing oleum (B3057394) (fuming sulfuric acid, a solution of sulfur trioxide in sulfuric acid) or pure sulfur trioxide (SO₃) instead of concentrated sulfuric acid increases the reaction rate and shifts the equilibrium to the right. chemicalbook.comchemcess.com
Water Removal : The continuous removal of water, a byproduct of the reaction, is a critical strategy. Azeotropic distillation with benzene is a common method where excess benzene is used to carry away the water, with the condensed benzene being recycled back into the reactor. chemcess.com This can increase the product concentration significantly. For example, continuous operation with azeotropic removal can yield a product containing about 80.2% benzenesulfonic acid, while batch operations can achieve up to 93.1%. chemcess.com
Byproduct Formation and Mitigation:
The primary byproduct in benzene sulfonation is diphenyl sulfone (C₆H₅)₂SO₂, formed from a Friedel-Crafts-type reaction between benzenesulfonic acid and another molecule of benzene. chemcess.com Higher temperatures and stronger sulfonating agents, while improving the main reaction rate, can also increase sulfone formation. chemicalbook.comchemcess.com
Several methods have been developed to mitigate this issue:
Process Control : Maintaining specific temperature ranges is crucial. For instance, the Monsanto process, a continuous sulfonation with oleum, operates between 70–80 °C and 110 °C across a cascade of vessels to control the reaction. chemcess.com
Use of Inhibitors : Research has shown that adding certain compounds can suppress the formation of diphenyl sulfone. A patented method involves adding sodium benzenesulfonate to the reaction mixture, which can reduce sulfone formation to below 2%. chemcess.comgoogle.com Another patented inhibitor, "Supragil GN," has also been shown to be effective. google.com
The following tables illustrate the impact of different process conditions and inhibitors on the final product composition.
Table 1: Effect of Inhibitor on Diphenyl Sulfone Formation in Benzenesulfonic Acid Synthesis Data derived from examples in a patented process using sulfur trioxide as the sulfonating agent and Supragil GN as the inhibitor. google.com
| Molar Ratio (SO₃:Benzene) | Inhibitor (Supragil GN) Addition | Reaction Temperature (°C) | Benzenesulfonic Acid Content (%) | Diphenyl Sulfone Content (%) | Benzenesulfonic Acid Yield (%) |
| Not Specified | 10.1 g | 70-75 | 91.5 | 5.3 | 95.5 |
| Not Specified | 14.3 g | 70-75 | 90.0 | 2.2 | 95.5 |
| Not Specified | 3.6 g | 70-75 | 81.7 | 6.4 | 85.0 |
| Not Specified | None | 70-75 | 86.1 | 7.6 | 89.4 |
Table 2: Comparison of Industrial Production Process Outcomes This table compares the typical final product compositions from different industrial sulfonation methods. chemcess.com
| Process Type | Sulfonating Agent | Key Feature | Benzenesulfonic Acid (%) | Sulfuric Acid (%) | Diphenyl Sulfone (%) |
| Continuous Azeotropic Removal | Sulfuric Acid (~79%) | Azeotropic distillation of water | 80.2 | 14.3 | Not specified |
| Batch Azeotropic Removal | Sulfuric Acid (~79%) | Azeotropic distillation of water | 93.1 | 4.8 | Not specified |
| Continuous (Monsanto Process) | Oleum (35.6% SO₃) | Cascade of sulfonation vessels | Not specified | Not specified | ~1.0 |
Crystallographic Analysis and Supramolecular Architecture of Benzenesulfonic Acid Sesquihydrate
Polymorphism and Solvate Formation in Benzenesulfonic Acid Systems
Benzenesulfonic acid is known to exist in various forms, including anhydrous and hydrated states. chemcess.com The ability of benzenesulfonic acid to form different crystal structures, known as polymorphism, and to incorporate solvent molecules, such as water, into its crystal lattice to form solvates (or hydrates in the case of water), is a critical aspect of its solid-state chemistry. chemcess.comebalbharati.in The formation of these different solid forms is influenced by factors such as temperature, solvent, and the presence of impurities.
Benzenesulfonic acid crystallizes from aqueous solutions as a deliquescent hydrate (B1144303) with 1.5 molecules of water per molecule of the acid, corresponding to the sesquihydrate form, which melts in the range of 43–44 °C. chemcess.com A monohydrate, with one water molecule per acid molecule, also exists and has a melting point of 45–46 °C. chemcess.com The removal of water leads to the anhydrous form, which has a higher melting point of 65–66 °C. chemcess.com The study of these various forms is crucial for understanding the stability and physical properties of benzenesulfonic acid.
The formation of hydrates can significantly alter the physicochemical properties of a compound, including its solubility, dissolution rate, and stability. semanticscholar.org In the case of benzenesulfonic acid, the presence of water molecules in the crystal lattice leads to the formation of extensive hydrogen-bonding networks, which play a crucial role in stabilizing the crystal structure. mdpi.com
Single Crystal X-ray Diffraction Studies of Benzenesulfonic Acid Sesquihydrate
Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal. aps.orgresearchgate.net This method has been instrumental in elucidating the detailed crystal structure of this compound.
a = 15.3524(8) Å
b = 5.7180(3) Å
c = 15.3395(9) Å
V = 1346.58(13) ų
Z = 8 researchgate.net
This information for the anhydrous form provides a baseline for comparison with the hydrated forms. The incorporation of water molecules into the crystal lattice of the sesquihydrate would be expected to lead to different unit cell dimensions and potentially a different crystal system.
Table 1: Crystallographic Data for Anhydrous Benzenesulfonic Acid
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 15.3524(8) |
| b (Å) | 5.7180(3) |
| c (Å) | 15.3395(9) |
| V (ų) | 1346.58(13) |
| Z | 8 |
Data sourced from a 2020 study on the crystal structure of benzenesulfonic acid. researchgate.net
The supramolecular architecture of this compound is dominated by a complex network of hydrogen bonds. In hydrated sulfonic acids, water molecules play a critical role in forming these networks, acting as both hydrogen bond donors and acceptors, connecting the sulfonic acid molecules. mdpi.com The sulfonic acid group itself is a strong hydrogen bond donor. nih.gov
The interplay of different supramolecular synthons, which are ranked based on the energies of the intermolecular interactions, determines the final crystal architecture. rsc.org While specific details on the synthons in this compound are not available, in related systems, such as other hydrated sulfonic acids, the formation of robust hydrogen-bonded synthons involving the sulfonic acid groups and water molecules is a common feature. researchgate.net These synthons can lead to the formation of well-organized, higher-order structures. researchgate.net
Comparative Crystallography of Benzenesulfonic Acid Hydrates and Anhydrous Forms
Comparing the crystal structures of this compound with its anhydrous and other hydrated forms reveals the significant impact of water on the solid-state structure. The anhydrous form is denser than the hemihydrate of a related compound, sulfamethoxazole, and this difference in density influences their relative stability under pressure. acs.org
The presence of water molecules in the hydrated forms introduces additional hydrogen bonding possibilities, leading to different and often more complex supramolecular architectures compared to the anhydrous form. mdpi.comacs.org The water molecules can act as bridges between the sulfonic acid molecules, creating extended networks that are not possible in the anhydrous state. The study of these different forms provides insight into the principles of crystal engineering and the role of solvent molecules in directing crystal packing. rsc.org
Influence of Hydration State on Solid-State Molecular Conformation and Stability
The degree of hydration can have a profound effect on the molecular conformation and stability of a compound in the solid state. nih.gov The incorporation of water into the crystal lattice can lead to changes in the torsional angles of the molecule to accommodate the hydrogen bonding network. nih.gov
Water can either stabilize or destabilize a crystal structure depending on the specific interactions it forms. In many cases, the formation of a stable hydrate is the thermodynamically preferred state under ambient conditions. semanticscholar.org The stability of a particular hydrate is a complex interplay of factors including the strength of the hydrogen bonds, the efficiency of the crystal packing, and the entropy of the system. The removal of water from a hydrate can lead to a phase transformation to an anhydrous form or an amorphous state. nih.gov For benzenesulfonic acid, the existence of distinct melting points for the anhydrous, monohydrate, and sesquihydrate forms indicates that the hydration state significantly impacts the thermal stability of the crystal lattice. chemcess.com
Catalytic Applications and Mechanistic Investigations
Benzenesulfonic Acid as a Proton-Transfer Catalyst in Organic Synthesis
As a strong Brønsted acid, benzenesulfonic acid readily donates a proton, a fundamental step in initiating numerous acid-catalyzed reactions. Its derivatives, such as p-toluenesulfonic acid (PTSA), share this capability and are often used as surrogates in organic synthesis due to their solid state and ease of handling. beilstein-journals.org These acids are considered comparable in strength to mineral acids like sulfuric acid but are often preferred in organic reactions where a strong, non-oxidizing acid is required to prevent charring or other unwanted side reactions. epa.gov
Catalytic Roles in Electrophilic Aromatic Substitution Reactions
While benzenesulfonic acid is the product of the electrophilic aromatic sulfonation of benzene (B151609), google.comchemrxiv.orgvulcanchem.com its derivatives, notably p-toluenesulfonic acid (PTSA), serve as effective Brønsted acid catalysts for other types of electrophilic aromatic substitution (EAS) reactions, such as Friedel-Crafts alkylation. ontosight.aiua.es In these roles, the sulfonic acid catalyst activates the electrophile, rendering it more reactive towards the aromatic ring. For instance, PTSA is used to catalyze the alkylation of phenol (B47542) with tert-butyl alcohol. ua.es
Recent research has also demonstrated that the catalytic activity of PTSA in Friedel-Crafts reactions can be significantly enhanced through cooperative catalysis. By using hexafluoroisopropanol (HFIP) as an additive, the Brønsted acidity of PTSA is increased through the formation of a strong hydrogen bonding network. chemrxiv.org This "catalyst activation" strategy enables challenging alkylations of electron-deficient arenes with aldehydes, showcasing the versatility of aromatic sulfonic acids in promoting key C-C bond-forming reactions. chemrxiv.org Another derivative, 3-{[(6-methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid, has been noted as a Brønsted acid catalyst for Friedel-Crafts alkylations.
Facilitation of Michael Addition Reactions
Aromatic sulfonic acids are instrumental in catalyzing Michael additions, particularly the aza-Michael reaction, which involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene. tandfonline.compreprints.org The catalytic mechanism involves the protonation of the carbonyl group of the Michael acceptor (e.g., an α,β-unsaturated ketone) by the sulfonic acid. This activation enhances the electrophilicity of the β-carbon, facilitating the nucleophilic attack by an amine.
For example, polystyrene-supported p-toluenesulfonic acid (PS-PTSA) has been used as a recyclable heterogeneous catalyst for the synthesis of dihydropyrano[2,3-c]pyrazoles. tandfonline.com The mechanism proceeds via an initial Knoevenagel condensation between an aldehyde and malononitrile, followed by a crucial Michael addition of a pyrazolone (B3327878) to the resulting arylidenemalononitrile intermediate, all activated by the sulfonic acid catalyst. tandfonline.com Similarly, PTSA has been employed to catalyze tandem reactions that begin with an aza-Michael addition, demonstrating its role in constructing complex nitrogen-containing heterocyclic compounds. preprints.org
Application in Oxidative Alkenylation Processes
In the realm of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, derivatives of benzenesulfonic acid play a crucial role as ligands rather than direct proton-transfer catalysts. mdpi.com The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. mdpi.com For these reactions to be performed in aqueous media, water-soluble phosphine (B1218219) ligands are required.
A prominent example is 3,3′,3′′-phosphinidynetris(benzenesulfonic acid) trisodium (B8492382) salt (TPPTS), a water-soluble ligand used with a Pd(OAc)₂ catalyst. scispace.com This ligand system facilitates the coupling process in environmentally benign solvents like aqueous acetonitrile. scispace.com The sulfonate groups on the benzene rings confer water solubility to the phosphine ligand, which in turn solubilizes the palladium catalyst, enabling efficient catalysis in water. Other sulfonated phosphines, such as 2-(bis(2-methoxyphenyl)phosphino)benzenesulfonic acid, have also been developed for these catalytic systems. ethz.ch Furthermore, scouting experiments for palladium-catalyzed additions have utilized benzenesulfonic acid as a potential aryl-palladium precursor. diva-portal.org
Esterification Reactions Catalyzed by Benzenesulfonic Acid and its Derivatives
Benzenesulfonic acid and its derivatives are effective and less corrosive alternatives to sulfuric acid for catalyzing esterification reactions. researchgate.net Their strong acidity enables the protonation of the carboxylic acid, activating it for nucleophilic attack by the alcohol.
A study on the esterification of acetic acid and n-propanol compared the catalytic performance of sulfuric acid (SA), benzenesulfonic acid (BSA), and several of its derivatives. The results, summarized in the table below, demonstrate that while sulfuric acid gave the highest yield in a batch reactor, derivatives like p-phenolsulfonic acid (PPSA) and p-toluenesulfonic acid (PTSA) showed comparable and high activity. researchgate.net These aromatic sulfonic acids present an advantage due to their reduced oxidative properties and lower corrosivity (B1173158) compared to sulfuric acid. researchgate.net
| Catalyst | Abbreviation | Yield of n-propyl acetate (B1210297) (%) |
|---|---|---|
| Sulfuric Acid | SA | - |
| p-Phenolsulfonic Acid | PPSA | ~60 |
| p-Toluenesulfonic Acid | PTSA | ~60 |
| Benzenesulfonic Acid | BSA | - |
| Dodecylbenzenesulfonic Acid | DBSA | - |
| Naphthalenesulfonic Acid | NSA | - |
Table 1. Comparative yields of n-propyl acetate using various sulfonic acid catalysts under the same reaction conditions. The study ranked the catalytic activity as SA > PPSA > PTSA > BSA > DBSA > NSA. PPSA and PTSA showed activity very close to that of sulfuric acid. researchgate.net
Development and Characterization of Heterogeneous Benzenesulfonic Acid-Based Catalysts
To overcome challenges associated with catalyst separation and recycling in homogeneous systems, significant research has focused on developing solid acid catalysts. Immobilizing sulfonic acid groups onto solid supports creates heterogeneous catalysts that are easily recoverable and reusable, aligning with the principles of green chemistry.
Synthesis and Performance of Sulfonated Carbonaceous Solid Acid Catalysts
Sulfonated carbonaceous materials are a prominent class of solid acid catalysts, valued for their low cost, high stability, and strong acidity. google.com These catalysts are typically synthesized by the incomplete carbonization of precursors like biomass or polycyclic aromatic hydrocarbons, followed by sulfonation with concentrated sulfuric or fuming sulfuric acid to introduce -SO₃H groups onto the aromatic carbon structure. google.comnih.gov The resulting materials are graphene-like structures featuring sulfonic acid, hydroxyl, and carboxyl groups on the edges of their polyaromatic sheets. nih.gov
One synthetic method directly links to benzenesulfonic acid by using aromatic compounds as part of the precursor material. For example, biomass can be mixed with aromatic compounds like benzyl (B1604629) chloride or phenol, carbonized, and then sulfonated. The addition of these aromatic compounds provides a high density of aromatic rings, which is crucial for achieving a high degree of sulfonation and thus a high acid content. google.com Another approach involves the chemical reduction of 4-benzenediazonium sulfonate (synthesized from 4-aminobenzenesulfonic acid) onto activated carbon to create a material with a sulfonic acid group density of 0.64 mmol·g⁻¹. researchgate.net
These sulfonated carbon catalysts exhibit excellent performance in acid-catalyzed reactions, particularly esterification for biodiesel production. Their stability and reusability make them promising alternatives to liquid acids.
| Catalyst Precursor | Sulfonation Method | Acid Site Density (mmol H⁺/g) | Application | Key Finding | Reference |
|---|---|---|---|---|---|
| Lignosulfonate | Sulfuric Acid | 1.24 | Esterification | Catalyst is stable up to ~230 °C but shows some leaching in hot water. | beilstein-journals.org |
| Activated Carbon | Diazotization of 4-aminobenzenesulfonic acid | 0.64 | Esterification | Effective solid acid catalyst with a high surface area (602 m²/g). | researchgate.net |
| Biomass + Aromatic Compounds (e.g., Benzyl Chloride) | Solvothermal Carbonization then Sulfuric Acid | High (Controllable) | Esterification (Biodiesel) | Addition of aromatic compounds is vital for achieving high sulfonation density and catalyst stability. | google.com |
Table 2. Synthesis and performance characteristics of various sulfonated carbonaceous solid acid catalysts.
Silica-Supported Benzenesulfonic Acid Catalyst Systems
The immobilization of benzenesulfonic acid onto a solid support like silica (B1680970) gel offers a significant advantage over its homogeneous counterpart by mitigating issues such as corrosiveness and difficulty in catalyst separation. alfa-chemistry.com These supported catalysts are typically prepared by covalently bonding the benzenesulfonic acid to the silica surface. One method involves reacting silica gel sequentially with thionyl chloride, phenol, and chlorosulfonic acid, resulting in a stable catalyst where the benzenesulfonic acid is linked to the silica via a covalent bond. alfa-chemistry.com This method yields a high and stable loading capacity of the acid, approximately 2.25 mmol/g. alfa-chemistry.com
Another approach to synthesizing these catalysts involves the functionalization of silica nanoparticles with sulfonic acid groups. This can be achieved through post-grafting methodologies using organosilanes. For instance, silica nanoparticles can be functionalized with propyl- or aryl-sulfonic acid groups. The synthesis of aryl sulfonic acid functionalized silica nanoparticles can be accomplished in a two-step protocol using phenyltriethoxysilane (B1206617) or phenyltrimethoxysilane, followed by chlorosulfonation and sulfonation. A direct silylation with (4-chlorosulfonylphenyl)ethyltrimethoxysilane is another effective method. The choice of organosilane and the sulfonation method, such as chlorosulfonation, have been found to be crucial in tailoring the surface acidity of the final catalyst.
These silica-supported catalysts have demonstrated high efficiency in a variety of organic transformations. They have been successfully employed in atom-economic reactions such as the Beckmann rearrangement of ketoximes and the Claisen rearrangement of allyl aryl ethers. alfa-chemistry.com For example, they show catalytic activity comparable to liquid benzenesulfonic acid in these rearrangements. alfa-chemistry.com Furthermore, these catalysts are effective in the vapor-phase nitration of benzene and the esterification of carboxylic acids like linoleic acid and levulinic acid. wikipedia.orggoogle.com In the esterification of linoleic acid, for instance, sulfonic acid functionalized silica nanoparticles have achieved 100% conversion within a two-hour reaction time. google.com
The following table summarizes the application of silica-supported benzenesulfonic acid catalysts in various reactions:
| Reaction Type | Substrate(s) | Product(s) | Catalyst System | Key Findings | Reference |
|---|---|---|---|---|---|
| Beckmann Rearrangement | Ketoximes (e.g., cyclohexanone (B45756) oxime) | Amides/Lactams | Benzenesulfonic acid on silica gel | Efficient catalytic activity, comparable to liquid acid catalysts. | alfa-chemistry.com |
| Claisen Rearrangement | Allyl aryl ethers | Allylphenols | Benzenesulfonic acid on silica gel | High catalytic activity for atom-economic reactions. | alfa-chemistry.com |
| Vapor-Phase Nitration | Benzene | Nitrobenzene (B124822) | Benzenesulfonic acid on "Micro Bead Silica Gel" | High nitrobenzene yield (up to 93% on benzene basis). | wikipedia.org |
| Esterification | Linoleic acid and methanol (B129727) | Methyl linoleate | Sulfonic acid functionalized silica nanoparticles | 100% conversion in 2 hours. | google.com |
| Esterification | Levulinic acid and alcohols | Levulinate esters | Silica-supported sulfonic acids | Good conversion and selectivity with stoichiometric amounts of alcohols. |
Catalyst Reusability and Long-Term Stability Assessments
A primary advantage of heterogeneous catalysts is their potential for recovery and reuse, which is critical for sustainable and cost-effective chemical processes. Silica-supported benzenesulfonic acid catalysts have been shown to be recyclable and maintain their catalytic activity over multiple reaction cycles. The covalent attachment of the benzenesulfonic acid to the silica support prevents it from leaching into the reaction mixture, which is a common issue with simple adsorbed catalysts. This robust linkage ensures that the catalyst remains stable and active after recovery. researchgate.net
In the synthesis of quinoxaline (B1680401) derivatives, silica-bonded S-sulfonic acid (SBSSA) was recycled and reused multiple times without any discernible loss of efficiency. organic-chemistry.org Similarly, in the esterification of levulinic acid, silica-supported sulfonic acid catalysts were recovered and reused for at least six cycles while fully preserving their activity and selectivity. wikipedia.org For instance, the conversion of levulinic acid and the yield of the corresponding ester were 94% and 92%, respectively, even on the fifth reuse of the catalyst. wikipedia.org
For sulfonic acid functionalized silica nanoparticles used in the esterification of linoleic acid, one particular nanocatalyst demonstrated high stability and reusability for up to five catalytic cycles. google.com Furthermore, sulfonic acid-functionalized silica-coated magnetic nanoparticles have been developed, which can be easily recovered using an external magnet. These catalysts were reused for six consecutive reactions without a noticeable decline in their catalytic performance.
The long-term stability of these catalysts is also a key consideration. In continuous gas-phase hydroformylation reactions, catalysts supported on silica have shown lifetimes of up to 200 hours, with only a slight decrease in activity observed towards the end of this period. alfa-chemistry.com The structural integrity of the silica support itself contributes to this long-term stability. Studies on mesoporous silica membranes have demonstrated that the silica matrix can maintain its integrity for over 250 hours under certain conditions. masterorganicchemistry.com
The following table presents data on the reusability of silica-supported benzenesulfonic acid catalysts in different reactions:
| Catalyst System | Reaction | Number of Cycles | Activity Retention | Reference |
|---|---|---|---|---|
| Silica bonded S-sulfonic acid (SBSSA) | Quinoxaline synthesis | Several | No significant loss of efficiency | organic-chemistry.org |
| Silica-supported sulfonic acid | Esterification of levulinic acid | 6 | Activity and selectivity fully preserved | wikipedia.org |
| Sulfonic acid functionalized silica nanoparticles | Esterification of linoleic acid | 5 | High stability and reusability | google.com |
| Sulfonic acid-functionalized silica-coated magnetic nanoparticles | Synthesis of 1-substituted 1H-tetrazoles | 6 | No noticeable deterioration in catalytic activity | |
| Rhodium complex on silica with ionic liquid | Gas-phase hydroformylation | 200 hours (continuous flow) | Slight decrease in activity at the end | alfa-chemistry.com |
Elucidation of Catalytic Mechanisms: Intermediates and Transition States
Understanding the catalytic mechanism at a molecular level is crucial for optimizing reaction conditions and designing more efficient catalysts. For reactions catalyzed by benzenesulfonic acid, the mechanism often involves the protonation of a substrate to form a more reactive intermediate.
Esterification: In the acid-catalyzed esterification of carboxylic acids, the reaction is believed to proceed through the protonation of the carbonyl oxygen of the carboxylic acid by the sulfonic acid catalyst. masterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com Computational studies on the esterification of benzenesulfonic acid with methanol have explored various mechanistic pathways. rsc.org These studies suggest that the formation of a pentacoordinate sulfur intermediate is energetically unfavorable. Instead, an SN1 pathway involving a sulfonylium cation as a key intermediate appears to be a plausible route with a low activation barrier. rsc.org
Beckmann Rearrangement: The Beckmann rearrangement of oximes to amides is another important reaction catalyzed by acids like benzenesulfonic acid. The generally accepted mechanism involves the protonation of the oxime hydroxyl group, converting it into a good leaving group (water). alfa-chemistry.comorganic-chemistry.org This is followed by the migration of the alkyl group that is anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate. alfa-chemistry.com This migration and the departure of the leaving group are believed to occur in a concerted step. alfa-chemistry.com The highly electrophilic nitrilium ion is then attacked by a nucleophile, typically water, which after a series of steps yields the final amide product. alfa-chemistry.com
Claisen Rearrangement: The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement that can be catalyzed by acids. The reaction of an allyl aryl ether proceeds through a concerted mechanism involving a cyclic, six-membered transition state. libretexts.orglibretexts.org This pericyclic reaction leads to the formation of a non-aromatic intermediate, which then undergoes a rapid tautomerization to restore the aromaticity of the ring and form the final o-allylphenol product. libretexts.orglibretexts.org The role of the acid catalyst in this reaction is to facilitate the rearrangement, potentially by protonating the ether oxygen and making the C-O bond more labile.
Derivatization, Functionalization, and Advanced Material Applications
Synthesis and Characterization of Benzenesulfonate (B1194179) Salts for Chemical Synthesis
Benzenesulfonate salts are integral to various chemical syntheses, acting as counterions and intermediates. Their preparation is a well-established process, often tailored to yield specific properties for downstream applications.
The synthesis of benzenesulfonate salts can be achieved through several methods. A common laboratory-scale preparation involves the sulfonation of benzene (B151609) using concentrated sulfuric acid. prepchem.com The resulting benzenesulfonic acid is then neutralized to form the desired salt. For instance, sodium benzenesulfonate can be prepared by neutralizing the acid with sodium hydroxide (B78521) or sodium carbonate. prepchem.com An alternative route involves the reaction of benzene with sulfuric acid, followed by neutralization with calcium hydroxide and subsequent treatment with sodium carbonate to precipitate calcium carbonate and yield the sodium salt of benzenesulfonic acid. prepchem.com
These salts are valuable in organic synthesis, particularly in the formation of organic salts. The benzenesulfonate anion, often referred to as besylate, is used in the pharmaceutical industry to form salts of active pharmaceutical ingredients (APIs). thermofisher.com This can improve the solubility, stability, and bioavailability of drug molecules. thermofisher.com For example, amlodipine (B1666008) besylate is a widely used medication for hypertension, where the besylate counterion is formed from benzenesulfonic acid. thermofisher.com The characterization of these salts is crucial to ensure stoichiometry and purity, often employing techniques like ion chromatography to quantify the benzenesulfonate counterion. thermofisher.com
A general procedure for the synthesis of sodium benzenesulfonate is outlined below:
| Step | Procedure |
|---|---|
| 1. Reaction | Mix 60 ml of benzene with 60 ml of concentrated sulfuric acid in a round-bottom flask fitted with a reflux condenser. |
| 2. Heating | Gently boil the mixture with frequent shaking for six to eight hours until the benzene layer is absorbed. |
| 3. Neutralization | Cool the mixture and pour it into 1 liter of cold water. Boil and neutralize with powdered calcium hydroxide. |
| 4. Filtration | Filter the hot mixture to remove the precipitated calcium sulfate. |
| 5. Salt Conversion | Treat the filtrate, containing the calcium salt of benzenesulfonic acid, with a sufficient amount of sodium carbonate solution to precipitate calcium as calcium carbonate. |
| 6. Isolation | Filter the solution again and concentrate the filtrate by evaporation until crystallization occurs upon cooling. |
| 7. Drying | Filter and dry the resulting sodium benzenesulfonate crystals. |
Integration of Benzenesulfonic Acid Moieties in Polymeric Systems
The incorporation of benzenesulfonic acid moieties into polymer structures is a key strategy for developing materials with tailored electronic and physical properties.
Benzenesulfonic acid derivatives, particularly long-chain alkyl benzenesulfonic acids like dodecylbenzenesulfonic acid (DBSA), are effective dopants for conducting polymers such as polyaniline (PANI) and polypyrrole (PPy). nih.govkoreascience.kr Doping is a process that introduces charge carriers into the polymer backbone, thereby increasing its electrical conductivity. nih.gov
In the case of polyaniline, DBSA acts as both a dopant and a surfactant during the chemical oxidative polymerization of aniline (B41778). nih.gov The sulfonic acid group of DBSA protonates the imine nitrogen atoms in the polyaniline backbone, leading to the formation of polarons and bipolarons, which are the charge carriers responsible for conductivity. nih.gov The long alkyl chain of DBSA enhances the solubility of the doped polyaniline in organic solvents, which is a significant advantage for processing. nih.gov The conductivity of DBSA-doped PANI can be influenced by factors such as the reaction time and the molar ratio of dopant to monomer. researchgate.net Studies have shown that the conductivity of polyaniline doped with dodecylbenzene (B1670861) sulfonic acid can reach up to 1.98 S/cm. researchgate.net
Similarly, polypyrrole can be doped with various sulfonic acids, including p-naphthalene sulfonic acid (NSA), camphor (B46023) sulfonic acid (CSA), and dodecylbenzenesulfonic acid (DBSA), through in-situ deposition techniques. koreascience.kr The resulting polymer films exhibit semiconducting behavior. koreascience.kr
The introduction of benzenesulfonic acid groups into polymer structures can significantly enhance their properties. For example, polymers containing benzenesulfonic acid moieties are noted for their high thermal stability, making them suitable for applications in high-temperature environments. ontosight.ai However, it has also been observed that the sulfonation of polymers like crosslinked polystyrene can sometimes lead to a decrease in thermal stability due to the degradation of the sulfonic acid groups. researchgate.netechemi.com
Benzenesulfonic acid-functionalized polymers also find use as effective dispersants. mdpi.comgoogle.com Polycarboxylate dispersants containing benzenesulfonic acid groups have been synthesized and shown to be effective in preparing coal-water slurries. mdpi.com The presence of both the benzenesulfonic acid groups and polyether side chains enhances the adsorption of the polymer onto coal particles, leading to improved dispersion through electrostatic repulsion and steric hindrance. mdpi.com These specialized dispersants have demonstrated superior performance compared to conventional naphthalene-based dispersants, achieving a higher maximum solid content in the slurry. mdpi.com Branched alkyl-aromatic sulfonic acids have also been found to be effective dispersants for asphaltenes in petroleum oils. google.com
Benzenesulfonic Acid-Derived Liquid Crystalline Materials: Mesomorphic Properties and Optoelectrical Characterizations
A novel homologous series of liquid crystals based on a benzenesulfonic acid moiety has been synthesized and characterized. nih.govrsc.org These compounds, with the general structure (E)-4-((4-((4-(alkoxy)benzoyl)oxy)benzylidene)amino)benzenesulfonic acid (Sn), where 'n' represents the number of carbon atoms in the terminal alkoxy chain, exhibit interesting mesomorphic and optoelectrical properties. nih.govrsc.org
All synthesized members of this series, with alkoxy chain lengths varying from 6 to 12 carbons, are monomorphic and display a pure smectic A (SmA) mesophase with enantiotropic properties. nih.gov The presence of the terminal electron-withdrawing –SO3H group plays a significant role in stabilizing the molecule, resulting in high thermal stability of the SmA phase. nih.gov The thermal stability of the mesophase increases with the length of the terminal alkoxy chain. nih.gov
The optoelectrical characterization of these materials reveals that they exhibit ohmic behavior with electrical resistance in the Gigaohm range. nih.govrsc.org The derivative with ten carbon atoms in the alkoxy chain (S10) showed the highest electrical conductivity. nih.govrsc.org These materials also possess large optical band gaps, making them potentially suitable for energy-based applications. nih.govrsc.org
| Compound | Transition Temperatures (°C) | Electrical Resistance (GΩ) | Main Band Gap (eV) |
|---|---|---|---|
| S6 | Cr 254.9 SmA 39.3 I | 658.5 | 3.3 |
| S8 | Cr 259.3 SmA 54.1 I | - | - |
| S10 | Cr 265.0 SmA 51.8 I | 284.4 | 3.58 and 3.23 |
| S12 | - | - | - |
Exploration of Supramolecular Assemblies Involving Benzenesulfonic Acid Derivatives
Benzenesulfonic acid and its derivatives are capable of forming well-ordered supramolecular assemblies through non-covalent interactions such as hydrogen bonding and π-π stacking. mpg.de These assemblies can create complex, functional architectures at the nanoscale.
For example, 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTA), a phenyl-extended version of trimesic acid, has been shown to self-assemble on a silver surface to form two-dimensional honeycomb networks. mpg.de These networks are stabilized by hydrogen bonds between the carboxylic acid groups. mpg.de The structure of these assemblies can undergo temperature-induced phase transformations, which are associated with the stepwise deprotonation of the carboxylic acid groups. mpg.de
The controlled self-assembly of such molecules opens up possibilities for creating hierarchical structures. The cavities within the honeycomb network of BTA, for instance, are large enough to encapsulate guest molecules, demonstrating the potential for creating host-guest systems with specific functionalities. mpg.de The study of these supramolecular structures often involves advanced characterization techniques like high-angle X-ray scattering to understand their conformation in solution. nih.govnumberanalytics.com
Table of Chemical Compounds
| Compound Name |
|---|
| (E)-4-((4-((4-(alkoxy)benzoyl)oxy)benzylidene)amino)benzenesulfonic acid |
| 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid |
| Amlodipine besylate |
| Benzenesulfonic acid |
| Benzenesulfonic acid sesquihydrate |
| Calcium carbonate |
| Calcium hydroxide |
| Camphor sulfonic acid |
| Dodecylbenzenesulfonic acid |
| p-Naphthalene sulfonic acid |
| Polyaniline |
| Polypyrrole |
| Sodium benzenesulfonate |
| Sodium carbonate |
| Sodium hydroxide |
| Sulfuric acid |
Environmental Degradation Pathways and Biotransformation Studies
Sonochemical Degradation of Benzenesulfonic Acid in Aqueous Media
The sonochemical degradation of benzenesulfonic acid (BSA) in aqueous solutions is primarily driven by the action of hydroxyl radicals (•OH) generated through ultrasonic cavitation. nih.gov This advanced oxidation process offers a pathway for breaking down this industrially significant and persistent organic pollutant. nih.govcusat.ac.in While a significant amount of BSA can be degraded in under an hour, achieving a substantial reduction in total organic carbon (TOC) requires prolonged irradiation, with studies showing a 50% TOC reduction after approximately 275 minutes at 350 kHz. cusat.ac.inresearchgate.net
The degradation of benzenesulfonic acid through sonolysis is initiated by the attack of hydroxyl radicals (•OH) generated in the aqueous medium. cusat.ac.inresearchgate.net Given BSA's hydrophilic nature, the primary reaction mechanism involves •OH radicals in the bulk liquid rather than pyrolysis at the cavitation bubble interface. cusat.ac.in Pulse radiolysis studies have been instrumental in identifying the immediate intermediates of this reaction, revealing the formation of hydroxycyclohexadienyl-type radicals. nih.govresearchgate.net These transient species are characterized by distinct absorption bands at 320 nm and 380 nm. nih.gov The reaction rate constant for BSA with •OH has been determined to be (7.16 ± 0.04) × 10⁹ M⁻¹ s⁻¹. nih.gov The subsequent steps involve the hydroxylation of the benzene (B151609) ring, leading to the formation of various aromatic intermediates. cusat.ac.inresearchgate.net Continuous oxidation eventually leads to the opening of the aromatic ring and the release of sulfate ions (SO₄²⁻) and protons, which consistently reduces the experimental pH to around 2. nih.govresearchgate.net
The efficiency of sonochemical degradation of benzenesulfonic acid is significantly influenced by several operational parameters, including ultrasound frequency, the initial pH of the solution, and the composition of the water matrix.
Ultrasound Frequency: The degradation rate of BSA is highly dependent on the applied ultrasound frequency, as it affects the formation and diffusion of hydroxyl radicals. cusat.ac.in Studies have shown that degradation efficiency is reduced at lower (e.g., 200 kHz) and extremely high frequencies (e.g., 1 MHz). nih.govcusat.ac.in Optimal degradation has been observed at frequencies of 350 kHz and 620 kHz, achieving 83% and 84% degradation, respectively, after 100 minutes of irradiation. cusat.ac.in In contrast, at 200 kHz, the degradation was only 37.21%, and at 1 MHz, it dropped to 73% under the same conditions. cusat.ac.in
pH: The initial pH of the aqueous medium plays a crucial role in the degradation process. The degradation rate shows an increasing trend in acidic conditions. cusat.ac.inresearchgate.net Experiments conducted at a fixed frequency of 350 kHz demonstrated that the degradation efficiency followed the order of pH 3 > pH 4 > pH 7 > pH 11. cusat.ac.inresearchgate.net The variation in degradation with pH is attributed to changes in the properties of the cavitation bubbles rather than the formation rate of hydrogen peroxide, which remains relatively stable in the pH range of 4 to 9. cusat.ac.in
Water Matrix: The presence of co-existing substances in a real water matrix, such as inorganic ions and other organic compounds, can suppress the degradation efficiency. These substances can act as scavengers for the reactive hydroxyl radicals, thereby reducing the number of radicals available to attack the BSA molecules. researchgate.net
Table 1: Effect of Ultrasound Frequency on Benzenesulfonic Acid (BSA) Degradation
Experimental Conditions: [BSA] = 10⁻⁴ M; Input Power = 80 W; pH = 4.8; Irradiation Time = 100 min.
| Ultrasound Frequency (kHz) | Degradation Efficiency (%) |
| 200 | 37.21 cusat.ac.in |
| 350 | 83 cusat.ac.in |
| 620 | 84 cusat.ac.in |
| 1000 (1 MHz) | 73 cusat.ac.in |
High-resolution mass spectrometry (HRMS), particularly techniques like Ultra-Performance Liquid Chromatography coupled with a Quadrupole Time-of-Flight mass spectrometer (LC-Q-TOF), has been employed to identify the intermediate products formed during the sonolytic degradation of BSA. cusat.ac.inresearchgate.net Analysis reveals the formation of several aromatic intermediates in the initial stages of the reaction. nih.gov These include three mono-hydroxylated and two di-hydroxylated derivatives of benzenesulfonic acid. nih.govcusat.ac.inresearchgate.net The identification of these hydroxylated intermediates confirms that the primary degradation pathway involves the electrophilic addition of •OH radicals to the aromatic ring. cusat.ac.in The slow reduction in total organic carbon (TOC) compared to the rapid degradation of the parent BSA molecule indicates the conversion of BSA into these various organic intermediates, which are subsequently degraded upon further irradiation. cusat.ac.inresearchgate.net
Microbial Biodegradation of Benzenesulfonic Acid and its Analogs
Microorganisms play a critical role in the environmental fate of benzenesulfonic acid and related compounds. Several bacterial strains have been identified that can utilize arylsulfonates as a source of carbon or sulfur, employing specific enzymatic pathways for their degradation. oup.comnih.gov
Various bacterial strains have been isolated and characterized for their ability to metabolize benzenesulfonates. These organisms are often found in industrial or municipal sewage, indicating their adaptation to environments containing such xenobiotic compounds.
Alcaligenes sp.: Alcaligenes sp. strain O-1 is a well-studied bacterium capable of utilizing benzenesulfonate (B1194179) (BS) as a sole source of carbon for growth. nih.govuni-konstanz.de This strain possesses an intracellular desulfonative enzyme system. nih.gov Interestingly, while the enzyme in cell extracts can degrade various aminobenzene sulfonates, the intact cells exhibit a selective permeability barrier, suggesting that the initial step in metabolism is an active transport of the sulfonate into the cell. nih.govuni-konstanz.de The desulfonative enzyme in this strain is part of a broad-substrate-range dioxygenase system. oup.comoup.com
Clostridium pasteurianum: This anaerobic bacterium can utilize arylsulfonates, including benzenesulfonate, as a sole source of sulfur under anoxic conditions. nih.gov In a study of Clostridium pasteurianum DSM 12136, it was found to grow on six different arylsulfonates, including benzenesulfonate, 4-toluenesulfonate, and 4-aminobenzenesulfonate, for its sulfur requirements. nih.gov However, it could not utilize these sulfonates as a sole source of carbon and energy. nih.gov This demonstrates that desulfonation can occur in the absence of oxygen, providing a pathway for the assimilation of sulfur from these compounds in anaerobic environments. nih.gov
Other identified strains include coryneform bacteria and presumed pseudomonads, which have also demonstrated the ability to desulfonate aromatic compounds, often converting them to their corresponding phenols.
Table 2: Microbial Strains Involved in Benzenesulfonate Metabolism
| Microbial Strain | Metabolism Type | Substrate Utilization | Key Characteristics |
|---|---|---|---|
| Alcaligenes sp. strain O-1 | Aerobic | Carbon source nih.govuni-konstanz.de | Possesses an intracellular, broad-substrate-range dioxygenase for desulfonation. oup.comnih.govoup.com Exhibits a selective permeability barrier for sulfonates. nih.govuni-konstanz.de |
| Clostridium pasteurianum DSM 12136 | Anaerobic | Sulfur source nih.gov | Capable of desulfonating arylsulfonates under anoxic conditions. nih.gov Cannot use benzenesulfonate as a carbon/energy source. nih.gov |
| Arthrobacter sp. strain DZ-6 | Aerobic | Sulfur source | A coryneform bacterium that requires a vitamin supplement for growth on aromatic sulfonates. |
The microbial breakdown of benzenesulfonates involves a sequence of enzymatic reactions, primarily desulfonation and aromatic ring cleavage. In aerobic bacteria, three general mechanisms for desulfonation have been identified or proposed:
Dioxygenation: This is a common mechanism where a multi-component dioxygenase enzyme system attacks the aromatic ring. oup.comoup.com This destabilizes the carbon-sulfur (C–S) bond by adding oxygen atoms to the ring, leading to the spontaneous release of the sulfonate group as sulfite (B76179) (SO₃²⁻). oup.comnih.gov In Alcaligenes sp. strain O-1, the desulfonation of benzenesulfonate requires NAD(P)H and molecular oxygen, yielding catechol and sulfite. nih.govuni-konstanz.de Experiments using ¹⁸O₂ confirmed that the hydroxyl groups in the resulting catechol are derived from molecular oxygen, confirming a dioxygenase-catalyzed reaction. uni-konstanz.de
Activation of the Neighboring Carbon: This mechanism involves activating the carbon atom adjacent to the C–SO₃⁻ bond, often assisted by a thiamine pyrophosphate cofactor, to facilitate the release of sulfite. d-nb.infonih.gov
Reductive Desulfonation: A less characterized, formally reductive reaction has also been postulated. d-nb.infonih.gov
Following desulfonation, the resulting dihydroxylated aromatic compound (e.g., catechol) is a substrate for ring cleavage enzymes. nih.gov In Alcaligenes sp. strain O-1, catechol undergoes meta-cleavage by a catechol 2,3-dioxygenase, which is a crucial step in channeling the carbon into central metabolic pathways. nih.govuni-konstanz.de The entire enzymatic machinery, from transport systems to degradative enzymes, is often regulated by induction, where the presence of the sulfonate compound triggers enzyme synthesis. d-nb.infonih.gov
Evolutionary Biology of Degradation Pathways for Anthropogenic Sulfonates
The widespread industrial use of sulfonated aromatic compounds, such as benzenesulfonic acid and its derivatives, has exerted significant selective pressure on microbial communities, leading to the evolution of specific enzymatic pathways for their degradation. The introduction of these xenobiotic compounds into the environment is a relatively recent event on an evolutionary timescale, and the microbial responses provide a compelling case study in accelerated evolution.
Microorganisms have adapted to utilize these novel carbon and sulfur sources through the recruitment and modification of existing enzymes and the assembly of new metabolic pathways. nih.gov The degradation of these compounds is often initiated by powerful oxidative enzymes. For instance, the complete biodegradation of linear alkylbenzenesulfonate (LAS), a close relative of benzenesulfonic acid, is a two-step process carried out by complex bacterial communities. nih.gov The initial step involves the degradation of all LAS congeners into approximately 50 sulfophenylcarboxylates (SPCs). nih.gov Subsequently, these SPCs are mineralized. nih.gov
A key evolutionary strategy observed is the recruitment of versatile enzyme families, such as Baeyer-Villiger monooxygenases (BVMOs) and carboxylester hydrolases, for the breakdown of these synthetic compounds. nih.gov For example, in Comamonas testosteroni KF-1, a specific BVMO and an esterase are inducibly transcribed during growth on 3-(4-sulfophenyl)butyrate, one of the SPC intermediates. nih.gov This inducibility suggests a finely tuned regulatory system that has evolved to respond to the presence of these specific anthropogenic pollutants. The high sequence homology of the SAPMO (4-sulfoacetophenone Baeyer-Villiger monooxygenase) enzyme to other BVMOs active on different substrates points towards a process of divergent evolution, where existing enzyme scaffolds have been adapted for new functions. nih.gov
The genetic architecture of these degradation pathways often involves operons, where the genes encoding the necessary enzymes are clustered together and co-regulated. nih.gov This organization allows for an efficient and coordinated response to the presence of the substrate. The evolution of these regulatory systems, often involving transcriptional activators that recognize the sulfonated aromatic compound or its metabolites, is crucial for the effective catabolism of these pollutants. nih.gov The diversity of these regulatory mechanisms across different bacterial species highlights the multiple evolutionary trajectories that can lead to the same metabolic capability.
Environmental Fate and Transport Mechanisms of Benzenesulfonic Acid Species
The environmental behavior of benzenesulfonic acid is largely dictated by its physicochemical properties, particularly its high water solubility and low volatility. nih.govindustrialchemicals.gov.au These characteristics influence its distribution and persistence in various environmental compartments, including soil, water, and air.
Once released into the environment, benzenesulfonic acid is expected to exhibit very high mobility in soil. nih.gov This is due to its low soil adsorption coefficient (Koc), with estimated values ranging from 1.4 to 12. nih.gov Consequently, it has a high potential to leach from soil into groundwater. Adsorption to sediment is not considered an important fate process in aquatic systems. nih.gov The adsorption behavior can be influenced by factors such as pH and the presence of competing inorganic ions. Studies have shown that the adsorption of benzenesulfonic acid on anion exchange resins is an exothermic and spontaneous process, with electrostatic interactions being the predominant mechanism. nih.govresearchgate.net
Biodegradation is a primary pathway for the removal of benzenesulfonic acid from both aquatic and terrestrial environments, provided that acclimated microbial populations are present. nih.gov In the atmosphere, benzenesulfonic acid can exist in both vapor and particulate phases. nih.gov Its atmospheric degradation is primarily driven by reactions with photochemically produced hydroxyl radicals, with an estimated half-life of approximately 29 days. nih.gov Removal from the atmosphere can also occur through wet and dry deposition. nih.gov
Due to its high water solubility, bioconcentration in aquatic organisms is not expected to be a significant fate process. ca.gov Similarly, volatilization from water or moist soil surfaces is not anticipated to be a major transport mechanism. nih.govindustrialchemicals.gov.au
Below is a data table summarizing the key environmental fate and transport properties of benzenesulfonic acid:
| Property | Value/Description | References |
| Soil Mobility | Very high | nih.gov |
| Soil Adsorption Coefficient (Koc) | 1.4 - 12 (estimated) | nih.gov |
| Biodegradation | Likely to occur in soil and water with acclimated microorganisms | nih.gov |
| Atmospheric Half-life | ~29 days (reaction with hydroxyl radicals) | nih.gov |
| Bioconcentration Potential | Low | ca.gov |
| Volatilization | Not expected to be significant from water or moist soil | nih.govindustrialchemicals.gov.au |
| Primary Removal Mechanisms | Biodegradation, Leaching in soil, Wet/Dry deposition from atmosphere | nih.gov |
The following table details research findings on the adsorption of benzenesulfonic acid:
| Adsorbent | Adsorption Model | Key Findings | References |
| Weakly basic anion exchange resins (SZ-1 and SZ-2) | Langmuir | Adsorption is an exothermic and spontaneous process. Electrostatic interaction is the predominant mechanism. Enhanced selectivity for benzenesulfonic acid over sulfate was observed compared to a commercial resin. | nih.govresearchgate.net |
Advanced Spectroscopic, Spectrometric, and Computational Characterization
Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for elucidating the structural features and intermolecular forces within benzenesulfonic acid and its derivatives. nih.gov These methods probe the vibrational modes of molecules, which are sensitive to bond strengths, molecular geometry, and non-covalent interactions like hydrogen bonding. nih.govmdpi.com
Studies on benzenesulfonic acid and related compounds have utilized FT-IR and Raman spectroscopy to assign characteristic vibrational frequencies. nih.govnih.gov For instance, the stretching vibrations of the SOH and SO3 groups in benzenesulfonic acid are particularly informative. In a study of benzenesulfonic acid in acrylonitrile (B1666552), Raman spectroscopy revealed that the degree of acid dissociation changes with concentration. nih.gov The interaction between undissociated benzenesulfonic acid and acrylonitrile resulted in a new band in the ν(C≡N) region, indicating hydrogen bonding between the two molecules. nih.gov
The presence of water molecules in benzenesulfonic acid sesquihydrate introduces additional vibrational modes and significantly influences the hydrogen-bonding network. These interactions can be observed as shifts in the characteristic stretching and bending frequencies of the sulfonic acid group and the water molecules. Computational studies on related systems, such as N-phenylbenzenesulfonamides, have shown that the sulfonamide hydrogen atom can participate in intermolecular hydrogen bonding with the oxygen atom of a sulfonyl group in another molecule. nih.gov
Key Vibrational Modes for Benzenesulfonic Acid and Related Compounds:
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |
| O–H Stretching | 3600–3400 | Sensitive to hydrogen bonding. mdpi.com |
| C–H Stretching (Aromatic) | 3100–3000 | Characteristic of the benzene (B151609) ring. mdpi.com |
| C=O Stretching (in derivatives) | 1740–1660 | Indicates the presence of a carbonyl group. mdpi.com |
| S=O Stretching | ~1350 (asymmetric), ~1150 (symmetric) | Characteristic of the sulfonyl group. |
| S–O Stretching | ~900 | Relates to the sulfur-oxygen single bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming the molecular structure of benzenesulfonic acid and analyzing its conformational dynamics. nih.govauremn.org.br Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.govnih.gov
The ¹H NMR spectrum of benzenesulfonic acid typically shows signals in the aromatic region corresponding to the protons on the benzene ring. hmdb.ca The chemical shifts and coupling patterns of these protons can confirm the substitution pattern. Similarly, the ¹³C NMR spectrum provides distinct signals for the carbon atoms of the benzene ring, with the carbon atom attached to the sulfonic acid group showing a characteristic downfield shift. nih.govspectrabase.com
NMR is also employed for conformational analysis, particularly in substituted benzenes. rsc.org For benzenesulfonic acid, the rotation around the C–S bond can lead to different conformations. While the parent molecule is relatively simple, studies on ortho-disubstituted benzenes have used dynamic NMR techniques to investigate the rotational barriers and preferred conformations of side chains. rsc.org The presence of water molecules in the sesquihydrate can influence the conformational preferences through hydrogen bonding, which may be detectable by changes in chemical shifts or through advanced NMR experiments like Nuclear Overhauser Effect (NOE) spectroscopy.
Predicted ¹H NMR Data for Benzenesulfonic Acid in D₂O (800 MHz):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.89 | Doublet of doublets | Protons ortho to the -SO₃H group |
| 7.61 | Triplet of triplets | Proton para to the -SO₃H group |
| 7.55 | Triplet | Protons meta to the -SO₃H group |
| Data sourced from the Human Metabolome Database (HMDB) prediction for benzenesulfonic acid. hmdb.ca |
Mass Spectrometry (High-Resolution Mass Spectrometry, Gas-Phase Mass Spectrometry) for Isomeric Differentiation and Degradation Product Identification
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of benzenesulfonic acid and identifying its fragments and degradation products. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of the parent molecule and its byproducts. nih.gov
In the analysis of benzenesulfonic acid, techniques like electrospray ionization (ESI) are often used, which can detect the molecule as its deprotonated ion [M-H]⁻. massbank.eu The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide structural information. For instance, a common fragment corresponds to the loss of SO₃.
Mass spectrometry is particularly valuable for studying the degradation of benzenesulfonic acid. In one study, the sonochemical degradation of benzenesulfonic acid was investigated, and HRMS was used to identify various aromatic intermediates, including mono- and di-hydroxylated derivatives. nih.gov Similarly, the identification of impurities and degradation products in pharmaceuticals that use benzenesulfonic acid as a counter-ion (besylate salts) is a critical application. waters.comnih.gov Gas chromatography coupled with mass spectrometry (GC-MS) can also be used, sometimes after a derivatization step, to analyze for trace levels of related impurities. researchgate.net
Mass Spectrometry Data for Benzenesulfonic Acid:
| Technique | Ionization Mode | Key m/z Values | Notes |
| LC-ESI-QTOF | Negative | 156.9964 ([M-H]⁻), 93.0346, 79.9574 | High-resolution data for the deprotonated molecule and key fragments. nih.gov |
| Electron Ionization (EI) | Positive | 158 (M⁺), 94, 77, 65, 51 | Classic fragmentation pattern showing the molecular ion and loss of SO₂ and other fragments. nist.gov |
Computational Chemistry Approaches (Density Functional Theory, Ab Initio Methods)
Computational chemistry provides theoretical insights that complement experimental findings, offering a deeper understanding of the properties of benzenesulfonic acid at the electronic level.
Density Functional Theory (DFT) and ab initio methods are widely used to calculate the optimized geometries, energies, and vibrational frequencies of benzenesulfonic acid and its derivatives. nih.govsigmaaldrich.com DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), have been shown to provide geometric parameters and vibrational spectra that are in good agreement with experimental data from X-ray crystallography and FT-IR/Raman spectroscopy, respectively. nih.govnih.gov These calculations can be performed on the isolated molecule, its hydrated clusters (to model the sesquihydrate), or its ionic form (benzenesulfonate). mdpi.com Ab initio molecular dynamics simulations have also been used to study the hydration shell of related molecules like benzene in water, revealing details about the structural arrangement of water molecules around the solute. researchgate.net
Computational models are particularly effective for studying hydrogen bonding. For ortho-substituted benzenesulfonic acids, DFT calculations have been used to analyze the conformational landscape and the role of intramolecular hydrogen bonds (IHBs). mdpi.comnih.gov These studies show that the sulfonic acid group can act as either a hydrogen bond donor or acceptor, depending on the substituent. mdpi.comnih.gov The formation and strength of these IHBs have a significant impact on the molecule's conformation and its gas-phase acidity (deprotonation energy). mdpi.comnih.gov For instance, when the –SO₃H group acts as an IHB acceptor, the acidity of the compound increases. nih.gov These theoretical approaches can be extended to model the complex network of intermolecular hydrogen bonds present in this compound, involving both the sulfonic acid groups and the water molecules.
DFT and other quantum-chemical methods can simulate various electronic properties. Calculations can determine the distribution of electronic charge within the molecule, molecular orbital energies (such as the HOMO and LUMO), and the molecular electrostatic potential, which helps in identifying reactive sites. mdpi.com
Furthermore, these computational approaches can predict electronic and optical properties. Time-dependent DFT (TD-DFT) calculations can be used to simulate UV-Vis absorption spectra by calculating the energies of electronic transitions. mdpi.com Studies on benzenesulfonic acid methyl ester have used DFT to calculate IR intensities and Raman activities, which are then used to construct theoretical spectrograms for comparison with experimental results. nih.gov These simulations help in the detailed assignment of spectral features and provide insights into how structural modifications affect the electronic and optical behavior of benzenesulfonic acid derivatives.
Theoretical Studies of Proton Conductivity in Hydrated Systemsnih.gov
Theoretical and computational studies provide significant molecular-level insight into proton transport mechanisms in hydrated systems containing benzenesulfonic acid. These investigations are crucial for understanding the material's potential in applications such as proton exchange membranes.
Research employing first-principles electronic structure calculations has explored the primary hydration and the energetics associated with proton transfer in environments with sulfonic acid groups. nih.gov One key finding is that the number of water molecules required to facilitate the transfer of a proton within the first hydration shell depends on the hydrogen bonding near the sulfonic acid groups. nih.gov Ab initio studies on similar sulfonated ionomers have determined that a specific arrangement of water molecules is necessary to create a pathway for proton movement. nih.gov
The energy barrier for proton transfer is a critical parameter in these studies. In a system with a single sulfonic acid group, the computed energy barrier for proton transfer is approximately 1.9 kcal/mol. nih.gov This barrier is significantly lowered when two sulfonic acid groups are bridged by water molecules, resulting in a symmetric bidirectional transfer with a substantially smaller energy barrier of only 0.7 kcal/mol. nih.gov
Computational models have also investigated the functionalization of materials with benzenesulfonic acid to enhance proton transport. acs.orgthermofisher.com In these models, the benzenesulfonic moiety acts as a dynamic proton shuttle, creating a favorable hydrogen-bonding network that forms an efficient channel for proton transport. acs.orgthermofisher.com This mechanism, often described as Grotthuss-like proton hopping, is facilitated by the acid/base properties of the functional group. acs.orgthermofisher.com The process involves the benzenesulfonic group capturing a proton from the surrounding water, temporarily trapping it, and then shuttling it through the nanopore via a hydrogen-bond wire connecting water molecules. acs.org The rate-limiting step in this transport is the initial proton trapping from the bulk water by the benzenesulfonic functionality, which has a relatively low activation energy barrier of approximately 0.15 eV. acs.org These theoretical findings highlight an optimal balance between proton permeability and selectivity, which is essential for the development of effective proton exchange membranes. acs.orgthermofisher.com
Chromatographic Methods (e.g., Ion Chromatography) for Quantitative Analysis and Purity Assessmentijpsr.com
Chromatographic techniques, particularly ion chromatography (IC), are established as reliable, sensitive, and selective methods for the quantitative analysis and purity assessment of benzenesulfonic acid. google.com These methods are widely used in the pharmaceutical industry to determine the concentration of the benzenesulfonate (B1194179) counterion in active pharmaceutical ingredients (APIs). google.comhelixchrom.com
Benzenesulfonic acid is a strong acid with a pKa of approximately -2.5, meaning it completely dissociates in water to form the benzenesulfonate anion. google.com This property makes it well-suited for analysis by anion-exchange chromatography followed by suppressed conductivity detection. google.com A typical IC method involves using a hydroxide-selective anion-exchange column, such as a Dionex IonPac AS18, with a potassium hydroxide (B78521) (KOH) eluent. google.com
The validation of these analytical methods is performed according to guidelines from the International Conference on Harmonisation (ICH). google.comhelixchrom.com Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).
Method Performance and Validation Data
Research has demonstrated the high precision and accuracy of IC methods for quantifying benzenesulfonate. helixchrom.com Calibration curves consistently show excellent linearity with correlation coefficients greater than 0.999. helixchrom.com The precision of the method is confirmed by the relative standard deviation (%RSD) of the area response in standard injections, which is typically below 2.0%. helixchrom.com
Below are tables summarizing typical performance characteristics of a validated ion chromatography method for benzenesulfonate analysis.
Table 1: Linearity, LOD, and LOQ for Benzenesulfonate Analysis by IC This interactive table presents typical calibration and sensitivity data for the quantitative analysis of benzenesulfonate using ion chromatography.
| Parameter | Value | Reference |
|---|---|---|
| Calibration Range | 0.5 - 20 µg/mL | google.com |
| Correlation Coefficient (r²) | > 0.999 | google.comhelixchrom.com |
| Limit of Detection (LOD) | 0.02 µg/mL | google.com |
Table 2: Accuracy of Benzenesulfonate Analysis by IC This interactive table shows the accuracy of the method, determined by spiking a sample with known amounts of the analyte at different concentration levels.
| Spiking Level | Recovery (%) | Reference |
|---|---|---|
| 50% | 98.7% | google.com |
| 100% | 104.4% | google.com |
| 150% | 103.6% | google.com |
The specificity of the method is evaluated to ensure that the analyte can be unequivocally assessed in the presence of other components like impurities or degradation products. google.com This is often done by injecting a blank (e.g., deionized water) to check for interferences at the analyte's retention time. google.com The concentration of benzenesulfonate determined in samples is often found to be within 2% of the theoretical amount based on the molecular weight of the salt form. google.com
While ion chromatography is a primary tool, other methods like High-Performance Liquid Chromatography (HPLC) are also used for analysis and purity assessment. However, traditional reversed-phase HPLC can sometimes result in poor retention and peak shape for highly hydrophilic and strongly acidic compounds like benzenesulfonic acid. To overcome this, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be employed to achieve better retention control and peak shape.
Future Research Directions and Emerging Academic Applications of Benzenesulfonic Acid Sesquihydrate
Benzenesulfonic acid, in its sesquihydrate form (C₆H₆O₃S·1.5H₂O), is a stable, crystalline solid that serves as a crucial precursor and functional moiety in various fields of advanced chemical research. ontosight.ai While its traditional applications are well-established, ongoing research is exploring its potential in cutting-edge areas, from nanomaterials to environmental science. The unique combination of an aromatic ring and a strongly acidic sulfonic acid group makes it a versatile building block for new technologies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for benzenesulfonic acid sesquihydrate, and how can reaction conditions be optimized for high purity?
- Methodology : Synthesis typically involves sulfonation of benzene with concentrated sulfuric acid under controlled heating (45–50°C). The sesquihydrate form is obtained by recrystallization from aqueous solutions, ensuring stoichiometric hydration. Key parameters include maintaining a 1:1.5 molar ratio of acid to water and slow cooling to stabilize crystal formation .
- Purification : Use vacuum filtration and spectroscopic validation (e.g., FT-IR for –SO3H group identification at ~1030 cm⁻¹) to confirm purity (>97% by titration) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles (R34, R20/21/22 risks) .
- First Aid : Immediate rinsing with water for skin/eye contact (S26, S27) and medical consultation for inhalation exposure (S45) .
Q. How can researchers verify the identity and hydration state of this compound?
- Analytical Techniques :
- Thermogravimetric Analysis (TGA) : Quantify water loss at 43–44°C to confirm sesquihydrate stoichiometry .
- X-ray Diffraction (XRD) : Compare crystallographic data with NIST reference standards (CAS 26158-00-9) .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s catalytic efficiency in esterification reactions?
- Reaction Mechanism : The –SO3H group acts as a Brønsted acid, protonating carbonyl oxygen to activate electrophilic intermediates. Hydration water may stabilize transition states via hydrogen bonding.
- Kinetic Studies : Monitor reaction rates using NMR or GC-MS under varying acid concentrations (0.1–1.0 M) to identify optimal catalytic load .
Q. How do conflicting data on aquatic toxicity and persistence of benzenesulfonic acid derivatives inform environmental risk assessments?
- Data Contradiction Analysis :
| Parameter | Value Range | Source |
|---|---|---|
| Chronic NOEC (fish) | 0.15–2.0 mg/L | |
| Persistence Score | Very Low (10-day degradation) |
- Resolution : Discrepancies arise from alkyl chain length in derivatives. Sesquihydrate’s higher polarity may reduce bioaccumulation compared to lipophilic analogs. Conduct species-specific toxicity assays (e.g., Daphnia magna) to clarify .
Q. What advanced spectroscopic methods resolve structural ambiguities in this compound complexes with metal ions?
- Methodology :
- X-ray Absorption Spectroscopy (XAS) : Probe coordination geometry (e.g., octahedral vs. tetrahedral) at sulfur K-edge.
- EPR Spectroscopy : Detect paramagnetic metal centers (e.g., Cu²⁺) in sulfonate complexes .
Q. How can researchers address discrepancies in reported solubility data for this compound across solvents?
- Experimental Design :
- Solvent Screening : Use Hansen solubility parameters to select polar aprotic solvents (e.g., DMSO, acetonitrile).
- Dynamic Light Scattering (DLS) : Monitor aggregation states influencing solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
